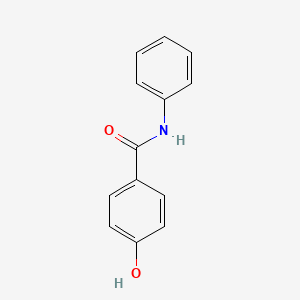

4-Hydroxy-N-phenylbenzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-6-10(7-9-12)13(16)14-11-4-2-1-3-5-11/h1-9,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHMYTLAUXIOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-97-2 | |

| Record name | 4-hydroxy-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy N Phenylbenzamide and Its Analogues

Established Synthetic Pathways to the N-Phenylbenzamide Core

The formation of the amide bond in the N-phenylbenzamide scaffold is a fundamental transformation in organic chemistry. Both time-honored and contemporary methods are employed to construct this core unit, offering different advantages in terms of efficiency, substrate scope, and reaction conditions.

Traditional approaches to forming the benzamide (B126) linkage primarily involve the reaction of a carboxylic acid derivative with an amine. One of the most common methods is the acylation of an aniline (B41778) with a benzoyl chloride. The requisite benzoyl chloride is typically prepared by treating the corresponding benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) nih.gov.

Alternatively, direct condensation of a benzoic acid and an amine can be achieved using coupling reagents. A frequently used combination is N,N′-diisopropylcarbodiimide (DIC) as the coupling agent and N-hydroxybenzotriazole (HOBt) as an activating reagent nih.govmdpi.com. This method facilitates amide bond formation under milder conditions.

Another established, albeit indirect, pathway involves the reaction of nitro-substituted precursors. For instance, 4-nitroanilines can be reacted with 4-nitrobenzoyl chlorides to form a dinitro-N-phenylbenzamide intermediate. The nitro groups are subsequently reduced, often through catalytic hydrogenation using catalysts like Palladium on carbon (Pd-C) or with reagents like tin(II) chloride, to yield the corresponding diamino-N-phenylbenzamide core structure nih.gov.

Modern synthetic chemistry has introduced more sophisticated and efficient strategies for constructing the N-phenylbenzamide core. These methods often provide higher yields, utilize greener solvents, or proceed through novel mechanisms.

One such advanced method is an iron-mediated synthesis that produces N-aryl amides directly from readily available nitroarenes and acyl chlorides in water rsc.org. This process uses inexpensive and safe iron dust as the reductant and sole additive, avoiding the need to pre-form the amine. The reaction proceeds efficiently, with various substituted benzoyl chlorides reacting with nitrobenzene (B124822) to give the corresponding N-phenylbenzamide products in moderate to excellent yields rsc.org.

Table 1: Fe-Mediated Synthesis of N-Phenylbenzamide Derivatives from Nitrobenzene and Various Acyl Chlorides rsc.org

| Acyl Chloride Substituent | Product | Yield (%) |

| H | N-Phenylbenzamide | 88 |

| 4-Me | 4-Methyl-N-phenylbenzamide | 92 |

| 4-OMe | 4-Methoxy-N-phenylbenzamide | 94 |

| 4-tBu | 4-(tert-Butyl)-N-phenylbenzamide | 93 |

| 4-F | 4-Fluoro-N-phenylbenzamide | 85 |

| 4-Cl | 4-Chloro-N-phenylbenzamide | 81 |

| 4-Br | 4-Bromo-N-phenylbenzamide | 77 |

| 4-CF₃ | 4-(Trifluoromethyl)-N-phenylbenzamide | 65 |

| 4-NO₂ | 4-Nitro-N-phenylbenzamide | 55 |

Another powerful one-pot method involves the direct condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures nih.gov. This procedure has been shown to produce N-phenylbenzamide from benzoic acid and aniline in 98% yield nih.gov. Additionally, novel routes have been explored, such as reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base, which provides a high-yield, direct conversion to N-phenylbenzamides researchgate.netunej.ac.id.

Targeted Synthesis of 4-Hydroxy-N-phenylbenzamide

The direct synthesis of the specific compound this compound involves adapting established amidation protocols to accommodate the phenolic hydroxyl group.

The synthesis of this compound has been accomplished following a general procedure for N-benzamide formation. In a documented synthesis, the compound was obtained as a light brown solid with a 74% yield. The reaction involves the coupling of 4-hydroxybenzoic acid and aniline, likely facilitated by standard coupling agents or via an acyl chloride intermediate, though specific reagents for this exact yield were part of a general procedure nanobioletters.com. The characterization of the resulting product confirmed its identity, with a melting point recorded at 260-265°C and a molecular formula of C₁₃H₁₁NO₂ nanobioletters.com.

Following the synthesis, purification of the crude product is essential to obtain this compound of high purity. A standard and effective technique is column chromatography over silica (B1680970) gel nanobioletters.comrsc.org. The crude reaction mixture is typically dissolved in a suitable solvent and passed through a column packed with silica gel. A solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, is used as the eluent to separate the desired product from unreacted starting materials and byproducts rsc.org. After separation, the solvent is evaporated under reduced pressure to yield the purified solid compound rsc.org. The process may also involve preliminary workup steps, such as washing the organic layer with dilute acid and brine solutions, to remove impurities before the final chromatographic step nih.gov.

Synthesis of Structurally Related this compound Derivatives

The synthetic methodologies used for the parent compound can be readily extended to produce a variety of structurally related derivatives. By substituting the aniline starting material, analogues with different functional groups on the N-phenyl ring can be generated. This approach allows for the systematic modification of the compound's structure. For example, using this strategy, a range of N-substituted-4-hydroxybenzamides have been synthesized with yields ranging from 60% to 80% nanobioletters.com.

Table 2: Synthesis of this compound Derivatives nanobioletters.com

| Compound Name | N-Phenyl Ring Substituent | Yield (%) | Physical Appearance | Molecular Formula |

| This compound | H | 74 | Light brown solid | C₁₃H₁₁NO₂ |

| 4-Hydroxy-N-p-tolylbenzamide | 4-Methyl | 65 | Light brown solid | C₁₄H₁₃NO₂ |

| N-(4-Bromophenyl)-4-hydroxybenzamide | 4-Bromo | 60 | White solid | C₁₃H₁₀BrNO₂ |

| N-(4-Chlorophenyl)-4-hydroxybenzamide | 4-Chloro | 70 | Light brown solid | C₁₃H₁₀ClNO₂ |

| 4-Hydroxy-N-(4-nitrophenyl)benzamide | 4-Nitro | 75 | Light brown solid | C₁₃H₁₀N₂O₄ |

| N-(3-Cyanothiophen-2-yl)-4-hydroxybenzamide | 3-Cyanothiophen-2-yl | 80 | Light-yellow solid | C₁₂H₈N₂O₂S |

Strategies for Hydroxyl and Alkyl Substituent Variations on Phenyl Rings

Achieving variations in hydroxyl and alkyl substituents on either the benzoyl or the anilide phenyl ring is crucial for developing a library of analogues. This is primarily accomplished by selecting appropriately substituted starting materials—benzoic acids and anilines.

The synthesis generally begins with a substituted 4-hydroxybenzoic acid or a substituted aniline. For instance, to introduce an alkyl group on the anilide ring, an alkyl-substituted aniline like p-toluidine (B81030) can be reacted with 4-hydroxybenzoyl chloride. A general procedure involves dissolving the selected amine in a suitable solvent, such as anhydrous dichloromethane, and adding the acid chloride dropwise at 0°C, followed by stirring at room temperature. nanobioletters.com This approach was used to synthesize N-p-tolylbenzamide, a related analogue. nanobioletters.com

Similarly, introducing additional hydroxyl or alkyl groups on the benzoyl moiety involves starting with a correspondingly substituted benzoic acid. The regiochemistry of these substituents is determined by the synthetic route used to prepare the precursor carboxylic acid. While standard electrophilic substitution reactions on phenol (B47542) are typically ortho- and para-directing, specific strategies can be employed to achieve meta-substitution patterns, providing access to a wider range of isomers. researchgate.net

| Target Analogue Structure | Key Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| N-p-tolyl-4-hydroxybenzamide | 4-Hydroxybenzoic acid, p-toluidine | Conversion of carboxylic acid to acid chloride, followed by reaction with amine. | nanobioletters.com |

| N-(2-hydroxy-5-methylphenyl)benzamide | Benzoic acid, 2-Amino-4-methylphenol | Standard amide coupling reaction. | mdpi.com |

| 5-Methyl-2-(4-hydroxy-3-methylphenoxy)benzamide | 5-Methyl-2-iodobenzoic acid, 4-Hydroxy-3-methylphenol | Multi-step synthesis involving Ullmann coupling followed by amination. | mdpi.com |

Introduction of Halogenated and Other Functional Groups

The incorporation of halogens and other functional groups like nitro or amino groups can significantly alter the electronic properties and biological activity of the this compound scaffold. These groups are typically introduced by using halogenated or otherwise functionalized precursors.

For example, the synthesis of N-(4-bromophenyl)-4-hydroxybenzamide and N-(4-chlorophenyl)-4-hydroxybenzamide is achieved by reacting 4-hydroxybenzoyl chloride with 4-bromoaniline (B143363) and 4-chloroaniline, respectively. nanobioletters.com These reactions have been reported with yields of 60% for the bromo- derivative and 72% for the chloro- derivative. nanobioletters.com

An alternative strategy involves the synthesis of nitro-substituted intermediates, which can then be chemically reduced to form amino groups. nih.gov For instance, reacting 4-nitrobenzoyl chloride with 4-nitroaniline (B120555) yields 4-nitro-N-(4-nitrophenyl)benzamide. nih.gov The nitro groups can subsequently be reduced using methods like Parr hydrogenation or treatment with tin(II) chloride. nih.gov The resulting amino groups serve as versatile handles for further functionalization.

A novel method for synthesizing substituted 2-(hydroxyphenoxy)benzamide derivatives, which are structurally related, demonstrated that electron-withdrawing groups, such as halogens, on the benzoyl ring generally lead to slightly higher reaction yields compared to electron-donating groups. mdpi.com

| Product | Aniline Precursor | Yield | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-4-hydroxybenzamide | 4-Bromoaniline | 60% | nanobioletters.com |

| N-(4-chlorophenyl)-4-hydroxybenzamide | 4-Chloroaniline | 72% | nanobioletters.com |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 4-Bromoaniline | 60-70% (general range) | mdpi.com |

Diversification of the Anilide Moiety for Structural Diversity

Achieving broad structural diversity largely depends on the ability to modify the anilide (N-phenyl) portion of the molecule. This is accomplished by employing a wide array of primary amines in the amide coupling reaction. The flexibility of common synthetic routes, including those using coupling reagents like DIC/HOBt or starting from acid chlorides, allows for the incorporation of various substituted anilines, heterocyclic amines, or aliphatic amines. mdpi.com

By systematically varying the amine component, chemists can generate large libraries of N-substituted benzamides. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to correlate specific structural features with changes in biological activity or material properties. nih.gov For example, research into novel therapeutic agents has involved the synthesis of N-phenylbenzamide derivatives using a variety of substituted amines to probe the structural requirements for activity. mdpi.comnih.gov The concept of using "customizable units" from other areas of chemistry, such as using amino acids to generate diverse heterocyclic structures, illustrates the power of starting with a modifiable core to achieve significant structural diversity. nih.gov

| Amine Component | Resulting N-Substituent | Purpose of Diversification |

|---|---|---|

| Substituted anilines (e.g., chloro-, bromo-, methyl-anilines) | Substituted N-phenyl group | Probing electronic and steric effects. nanobioletters.com |

| Dianilines | Bridged bis-benzamide structures | Creation of larger, often symmetric molecules. nih.gov |

| Aminopyridines | N-pyridyl group | Introduction of heterocyclic and hydrogen-bonding features. nih.gov |

Chemoenzymatic and Green Chemistry Approaches in Benzamide Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, eliminating hazardous substances, and improving energy efficiency. chemmethod.com Concurrently, chemoenzymatic methods, which combine chemical and enzymatic steps, offer high selectivity and mild reaction conditions.

Green Chemistry Approaches: Traditional amide synthesis often requires converting carboxylic acids into more reactive forms like acid chlorides or using stoichiometric coupling agents, which generates significant chemical waste. sciepub.comresearchgate.net Greener alternatives focus on the direct catalytic amidation of carboxylic acids and amines. One such method employs boric acid as a catalyst to facilitate the reaction between benzoic acid and an amine at reflux, with water being the only byproduct. sciepub.com Other approaches include solvent-free, microwave-assisted synthesis, which can reduce reaction times and energy consumption. researchgate.netyoutube.com The careful selection of environmentally benign solvents is another key aspect of greening benzamide synthesis. mdpi.com

Chemoenzymatic Methods: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. Biocatalytic amide bond formation can be achieved through various enzymatic methods. nih.gov One promising strategy is a one-pot, multi-catalytic system that merges a nitrile hydratase enzyme with a chemical catalyst. dntb.gov.ua In this approach, the enzyme first hydrates a nitrile to the corresponding primary amide, which is then coupled with an aryl halide via a chemocatalytic N-arylation reaction in the same vessel. dntb.gov.ua

Another chemoenzymatic route uses ATP-dependent ligases or adenylating enzymes. nih.gov These enzymes activate the carboxylic acid using ATP, allowing for direct ligation with an amine. This method avoids the need for protecting groups and has high atom economy, although it requires the use of ATP as a reagent. nih.gov These advanced methods represent a move towards more sustainable and efficient manufacturing of benzamides and their derivatives.

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Conventional (e.g., Acid Chloride) | Uses activated carboxylic acid derivatives. | High reactivity, generally good yields. | Generates stoichiometric waste (e.g., HCl), uses hazardous reagents. nih.gov |

| Green (e.g., Boric Acid Catalysis) | Direct coupling of carboxylic acid and amine. | High atom economy, water as byproduct, avoids hazardous reagents. sciepub.com | May require high temperatures and water removal. |

| Chemoenzymatic (e.g., Nitrile Hydratase) | Combines enzymatic and chemical catalysis in one pot. | Mild conditions, high selectivity, potential for novel structures. dntb.gov.ua | Enzyme stability and substrate scope can be limitations. |

| Chemoenzymatic (e.g., ATP-dependent Ligase) | Enzyme-mediated direct ligation. | Excellent atom economy, no protecting groups needed. nih.gov | Requires stoichiometric amounts of ATP. |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Hydroxy N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Hydroxy-N-phenylbenzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of this compound provides specific information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals for this compound appear at distinct chemical shifts (δ) measured in parts per million (ppm).

Research findings have reported the following characteristic signals: Two signals in the downfield region at δ 10.06 and δ 9.95 ppm appear as a singlet and a broad singlet, respectively. These are assigned to the phenolic hydroxyl (-OH) proton and the amide (N-H) proton. The protons on the phenyl ring attached to the nitrogen atom show signals at δ 7.74 ppm (a doublet of doublets, 2H), δ 7.31 ppm (a triplet, 2H), and δ 7.04 ppm (a triplet, 1H). The two protons ortho to the amide linkage on the 4-hydroxybenzoyl group resonate as a doublet at δ 7.84 ppm, while the two protons meta to the amide group (and ortho to the hydroxyl group) appear as a doublet at δ 6.84 ppm. The coupling constants (J-values) associated with these multiplets provide further information about the spatial relationship between neighboring protons.

Interactive Data Table: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 10.06 | Singlet (s) | - | 1H | Phenolic -OH |

| 9.95 | Broad Singlet (br s) | - | 1H | Amide N-H |

| 7.84 | Doublet (d) | 8.8 | 2H | Protons ortho to C=O |

| 7.74 | Doublet of Doublets (dd) | 8.8, 1.2 | 2H | Protons ortho to N-H |

| 7.31 | Triplet (t) | 8.0 | 2H | Protons meta to N-H |

| 7.04 | Triplet (t) | 7.6 | 1H | Proton para to N-H |

| 6.84 | Doublet (d) | 8.4 | 2H | Protons meta to C=O |

Interactive Data Table: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| 165.1 | Amide Carbonyl Carbon (C=O) |

| 160.5 | Aromatic Carbon attached to -OH |

| 139.5 | Aromatic Carbon attached to Nitrogen |

| 129.7 | Aromatic CH |

| 128.5 | Aromatic CH |

| 125.5 | Quaternary Aromatic Carbon |

| 123.3 | Aromatic CH |

| 120.3 | Aromatic CH |

| 114.9 | Aromatic CH |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of this compound, a compound of moderate polarity. Using electrospray ionization (ESI), a soft ionization technique, the molecule can be ionized with minimal fragmentation, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

For this compound (molecular formula C₁₃H₁₁NO₂), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 214.086. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 212.071. By inducing fragmentation of these parent ions (MS/MS), characteristic daughter ions are produced. A key fragmentation pathway for deprotonated N-phenylbenzamides involves a "Smiles rearrangement". Another common fragmentation is the cleavage of the amide bond, which can lead to the formation of a 4-hydroxybenzoyl cation (m/z 121) or a phenylaminyl radical, among other fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments. The experimentally determined accurate mass can be used to confirm the molecular formula C₁₃H₁₁NO₂. For instance, the calculated monoisotopic mass of this compound is 213.07898 Da. HRMS can measure this value with high accuracy, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This capability is essential for confirming the identity of the compound in complex mixtures or during chemical synthesis.

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility for GC analysis, the technique provides highly detailed fragmentation patterns upon electron ionization (EI).

Under EI conditions (typically at 70 eV), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The mass spectrum would show a molecular ion peak at m/z 213. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the 4-hydroxyphenyl ring, resulting in a 4-hydroxyphenylcarbonyl ion (m/z 121) and a phenylamino (B1219803) radical.

Amide Bond Cleavage: Scission of the C-N bond, which could lead to the formation of a phenyl isocyanate radical cation or related fragments.

Fragmentation of Aromatic Rings: Subsequent loss of small neutral molecules like carbon monoxide (CO) from the benzoyl fragment or loss of HCN from the aniline (B41778) portion of the molecule.

The resulting fragmentation pattern serves as a chemical "fingerprint," allowing for confident identification of the compound by comparison to spectral libraries.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural analysis of molecules, providing a fingerprint based on the vibrations of chemical bonds. For this compound, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information for the unambiguous identification of its characteristic functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to distinct vibrational modes. The key functional groups in this compound—the hydroxyl (-OH), amide (-CONH-), and phenyl rings—give rise to characteristic absorption bands.

The O-H stretching vibration of the phenolic group typically appears as a strong, broad band in the region of 3200-3550 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. instanano.com The N-H stretching vibration of the secondary amide group is expected as a sharp, medium-intensity band around 3300-3400 cm⁻¹. esisresearch.org One of the most prominent bands in the spectrum is the C=O stretching (Amide I band), which is a very strong absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band), coupled with C-N stretching, appears as a strong band in the 1510-1570 cm⁻¹ range. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the C-O stretching of the phenol (B47542) group is found in the 1200-1300 cm⁻¹ region. esisresearch.orgresearchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for this compound Note: The exact positions can vary based on the sample's physical state and intermolecular interactions.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Phenol | 3200 - 3550 | Strong, Broad |

| N-H stretch | Amide | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H stretch | Phenyl Rings | 3000 - 3100 | Medium to Weak |

| C=O stretch (Amide I) | Amide | 1630 - 1680 | Strong |

| N-H bend (Amide II) | Amide | 1510 - 1570 | Strong |

| Aromatic C=C stretch | Phenyl Rings | 1450 - 1600 | Medium to Weak |

| C-O stretch | Phenol | 1200 - 1300 | Strong |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the phenyl rings. nih.gov

In the Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to produce strong signals. The symmetric "ring breathing" mode of the para-substituted phenol ring would be a particularly characteristic and intense band. While the polar C=O and O-H groups are also Raman active, their signals are often weaker compared to their intense absorptions in the IR spectrum. The simultaneous appearance of the C=O stretching mode in both IR and Raman spectra can indicate charge transfer interactions through the conjugated system. esisresearch.org The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule. core.ac.uk

Interactive Table: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H stretch | Amide | ~3340 | Medium |

| Aromatic C-H stretch | Phenyl Rings | 3050 - 3080 | Strong |

| C=O stretch (Amide I) | Amide | 1650 - 1660 | Medium |

| Aromatic C=C stretch | Phenyl Rings | 1580 - 1610 | Strong |

| Ring Breathing | Phenyl Rings | ~1000 | Strong |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions, which dictate the material's macroscopic properties.

For N-(4-hydroxyphenyl)benzamide, single-crystal XRD analysis reveals the specific conformation of the molecule and its packing in the crystal lattice. nih.gov The structure is characterized by two phenyl rings connected by an amide linkage. The dihedral angle between the planes of these two rings is a key structural parameter. In related structures like 4-methoxy-N-phenylbenzamide and 4-Chloro-N-phenylbenzamide, this angle is significant (65.18° and 59.6°, respectively), indicating a non-planar molecular conformation. nih.govnih.gov

A crucial aspect of the solid-state structure is the network of intermolecular hydrogen bonds. The phenolic -OH group and the amide N-H group act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the phenolic oxygen serve as acceptors. These hydrogen bonds link adjacent molecules, often forming chains or more complex three-dimensional networks that stabilize the crystal structure. nih.goveurjchem.com

Interactive Table: Crystallographic Data for a Representative Benzamide (B126) Structure Data based on a closely related compound, 4-Chloro-N-phenylbenzamide, for illustrative purposes. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀ClNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3934 (3) |

| b (Å) | 7.7679 (5) |

| c (Å) | 13.7831 (8) |

| α (°) | 105.887 (5) |

| β (°) | 100.849 (4) |

| γ (°) | 90.023 (4) |

| Volume (ų) | 544.64 (5) |

| Z (molecules/unit cell) | 2 |

Thermal Analysis Techniques in Compound Characterization

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are vital for determining the thermal stability and decomposition pathways of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov A TGA curve for this compound would show its thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition.

The decomposition process for such a molecule typically occurs in stages. The initial mass loss could be attributed to the cleavage of weaker bonds. The amide linkage and the phenolic group are potential sites for initial thermal degradation. The analysis of the gaseous products evolved during decomposition (e.g., using a coupled mass spectrometer) would be necessary to identify the exact fragmentation pathway. The TGA curve provides critical information on the temperature at which decomposition begins, the temperature of maximum decomposition rate, and the mass of the final residue, if any. Studies on related polymers show that decomposition can involve the elimination of specific side groups followed by the degradation of the main polymer chain. asianpubs.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to investigate the redox properties of a compound, providing information on its oxidation and reduction potentials. nih.gov For this compound, the primary electroactive center is the phenolic hydroxyl group, which is susceptible to oxidation. mdpi.com

A cyclic voltammogram is obtained by scanning the potential of an electrode in a solution of the analyte and measuring the resulting current. For this compound, the CV would be expected to show an anodic (oxidation) peak during the forward scan. This peak corresponds to the oxidation of the phenol group to a phenoxy radical. The potential at which this peak occurs provides a measure of how easily the compound is oxidized.

The reversibility of this process can be assessed by examining the reverse scan for a corresponding cathodic (reduction) peak. jecst.org If the generated phenoxy radical is stable on the timescale of the CV experiment, a reversible or quasi-reversible wave will be observed. However, the radical may undergo subsequent chemical reactions, such as dimerization or polymerization, which would lead to an irreversible or complex electrochemical response. utexas.edu The exact shape and characteristics of the voltammogram depend on factors such as the solvent, supporting electrolyte, and scan rate. mdpi.com

Biological and Pharmacological Investigations of 4 Hydroxy N Phenylbenzamide and Its Derivatives

Antimicrobial Activity Studies

N-phenylbenzamide and its analogues have demonstrated a range of antimicrobial effects, positioning them as compounds of interest in the development of new therapeutic agents. nih.govnih.gov Research into this class of molecules has revealed activity against various bacterial and fungal pathogens. nih.govnanobioletters.com

The parent compound, 4-Hydroxy-N-phenylbenzamide, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com In a study investigating a series of newly synthesized benzamide (B126) compounds, this compound (designated as compound 5a) exhibited noteworthy efficacy against Bacillus subtilis (B. subtilis) and Escherichia coli (E. coli). nanobioletters.com The activity was quantified by measuring the diameter of the zone of inhibition and determining the minimum inhibitory concentration (MIC). nanobioletters.com

Against B. subtilis, the compound produced a 25 mm zone of inhibition with an MIC value of 6.25 µg/mL. nanobioletters.com Its activity was even more pronounced against E. coli, with a 31 mm zone of inhibition and an MIC value of 3.12 µg/mL. nanobioletters.com

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound (5a) | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 |

Derivatives of benzamide have also been investigated for their potent and selective action against other bacteria, such as Helicobacter pylori (H. pylori). nih.gov One such derivative, BAS-118, demonstrated powerful antibacterial activity against 155 isolates of H. pylori, including strains resistant to clarithromycin (B1669154) and metronidazole. nih.gov For 100 randomly selected isolates, the MIC₅₀, MIC₉₀, and MIC range were ≤0.003, 0.013, and ≤0.003–0.025 mg/L, respectively. nih.gov This highlights the potential of the benzamide scaffold in combating challenging bacterial pathogens. nih.gov

Analogues of N-phenylbenzamide have been a subject of research for their antifungal capabilities. nih.govnih.gov Salicylanilides, which are 2-hydroxy-N-phenylbenzamides, and their derivatives have shown significant antifungal potency. nih.gov Studies have reported Minimum Inhibitory Concentration (MIC) values for these compounds ranging from 3.91–250 µmol/L for Candida species and 1.95–250 µmol/L for filamentous fungi. nih.gov Moulds appeared to be more susceptible than yeasts to these compounds. nih.gov

More directly related N-phenylbenzamides have also been synthesized and evaluated for their antifungal potential. nih.govnih.gov In one study, five synthesized N-phenylbenzamide derivatives showed the ability to inhibit the growth of Candida albicans, indicating their potential for development as antifungal agents. nih.govnih.gov

The mechanism by which N-phenylbenzamides exert their antibacterial effects appears to differ depending on the type of bacteria. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that the composition of the bacterial cell wall plays a crucial role. nih.gov

For Gram-positive bacteria, which possess a thick cell wall that limits permeability, the antibacterial activity is primarily a function of electrostatic field effects. nih.gov This suggests a mechanism based on external electrostatic interactions with the cell surface. nih.gov

Conversely, the cell wall of Gram-negative bacteria is thinner and more permeable, allowing the molecules to pass through. nih.gov For these bacteria, the antimicrobial activity is more dependent on hydrophobic and steric (bulk) interactions, suggesting that the compounds interact with internal cellular targets after penetrating the cell membrane. nih.gov This dual-mechanism potential underscores the versatility of the N-phenylbenzamide scaffold. nih.gov

Antiviral Efficacy Assessment

Beyond antimicrobial properties, derivatives of N-phenylbenzamide have emerged as a novel class of antiviral agents, with inhibitory activity demonstrated against several types of viruses. mdpi.comnih.gov

A series of N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a primary cause of hand-foot-mouth disease. mdpi.comnih.gov In initial screenings, many of the synthesized compounds exhibited activity against several strains of EV71. mdpi.com One compound in particular, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (referred to as 1e), proved to be a promising lead. nih.govdntb.gov.ua It was active against all tested EV71 strains at low micromolar concentrations, with 50% inhibitory concentration (IC₅₀) values ranging from 5.7 ± 0.8 µM to 12 ± 1.2 µM. mdpi.comnih.gov

Further studies on other novel N-phenylbenzamide derivatives confirmed their potent activity against EV71. nih.gov Several compounds displayed IC₅₀ values below 5.00 µmol/L. nih.gov The activity of one derivative (compound 29) was particularly noteworthy, with an IC₅₀ of 0.95±0.11 μmol/L, approaching the potency of the comparator drug, pirodavir (B1678457) (IC₅₀=0.16 μmol/L). nih.gov These results indicate that the amide linker between the two aromatic rings is essential for anti-EV71 activity. nih.gov

| Compound Derivative | Virus Strain | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (multiple strains) | 5.7 - 12.0 | >51.7 |

| Compound 28 | EV71 (SZ-98) | 1.58 ± 0.15 | > 316.4 |

| Compound 29 | EV71 (SZ-98) | 0.95 ± 0.11 | > 526.3 |

The N-phenylbenzamide scaffold has also been a foundation for developing inhibitors of the Hepatitis C Virus (HCV). nih.gov A study evaluating a series of novel N-phenylbenzamide and N-phenylacetophenone compounds found that three benzamide derivatives (compounds 23, 25, and 41) exhibited considerable anti-HCV activity, with IC₅₀ values ranging from 0.57 to 7.12 µmol/L. nih.gov This built upon previous work that had identified substituted N-aryl benzamides as anti-HCV agents. nih.gov

Other research into related structures, such as substituted piperazinyl-N-(aryl)benzamides, has identified them as potent inhibitors of HCV replication. nih.gov The mechanism for these specific derivatives involves modulating the dimerization of NS5A, a viral protein that is a component of the HCV replicase machinery. nih.gov

Elucidation of Antiviral Mechanisms, including Host Protein Targeting

Research into the antiviral properties of N-phenylbenzamide derivatives has revealed mechanisms primarily centered on direct interaction with viral components rather than targeting host proteins. Studies have shown that these compounds can act as capsid binders, effectively stabilizing the viral structure and preventing the release of the viral genome into host cells. nih.govnih.gov

For instance, two N-phenylbenzamide derivatives, designated as CL212 and CL213, have demonstrated notable efficacy against enteroviruses, particularly Coxsackievirus A9 (CVA9). nih.gov The antiviral action of these molecules is most effective when they are incubated directly with the virions, suggesting a direct-binding mechanism. nih.govnih.gov This hypothesis is supported by real-time uncoating assays, which have shown that these compounds stabilize the viral capsid. nih.gov Further confirmation through radioactive sucrose (B13894) gradient analysis and transmission electron microscopy has indicated that viruses treated with these compounds remain intact. nih.gov

Molecular docking studies suggest that these N-phenylbenzamide derivatives bind to a hydrophobic pocket within the viral capsid. nih.govnih.gov This binding is thought to prevent the conformational changes necessary for the virus to uncoat and release its genetic material, thus inhibiting infection at a very early stage. nih.gov For CVA9, a potential secondary binding site around the 3-fold axis has also been identified, which may contribute to the stabilization effect. nih.govnih.gov

One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was identified as a potent inhibitor of Enterovirus 71 (EV71), with IC50 values in the low micromolar range against several strains. mdpi.comnih.gov The development of such compounds highlights a promising strategy for creating antiviral drugs that directly target and neutralize viral particles. mdpi.com

Anticancer and Cytotoxic Activity

Derivatives of N-phenylbenzamide have been the subject of extensive research for their potential as anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.

The anticancer activity of N-phenylbenzamide derivatives is often linked to their ability to halt the proliferation of cancer cells and trigger programmed cell death, or apoptosis. Phenylacetamide derivatives, which share a structural similarity, have been shown to induce apoptosis by up-regulating the expression of pro-apoptotic proteins like Bax and FasL, while also increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. tbzmed.ac.ir Benzimidazole derivatives, another related class of compounds, have also been noted for their ability to induce cytotoxicity in cancer cells. nih.govvanmedjournal.com For example, new imidazole-based N-phenylbenzamide derivatives have shown good to moderate cytotoxic potential against lung, cervical, and breast cancer cell lines. nih.gov

The cytotoxic effects of N-phenylbenzamide derivatives have been quantified in various cancer cell models, including the human lung cancer cell line A549 and the colorectal cancer cell line HCT116.

For instance, a series of new imidazole-based N-phenylbenzamide derivatives were tested for their anticancer potential. nih.gov One of the most active compounds in this series, derivative 4f , which has a fluorine substitution, exhibited an IC50 value of 7.5 µM against the A549 cell line. nih.gov Another related derivative, 4e , also showed significant activity. nih.gov Studies on other related heterocyclic compounds have also demonstrated cytotoxic effects on both A549 and HCT116 cell lines. vanmedjournal.comnih.govmdpi.com For example, gallic acid derivatives of N-alkyl-benzamides have shown inhibitory effects on HCT-116 cells, with 3,4,5-trihydroxy-N-hexyl-benzamide being the most potent with an IC50 value of 0.07 µM. orientjchem.org

Table 1: Cytotoxic Activity of Selected N-Phenylbenzamide Derivatives and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 | nih.gov |

| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung) | 11.1 | nih.gov |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 | orientjchem.org |

| 3,4,5-trihydroxy-N–tert-butyl-benzamide | HCT-116 (Colon) | 0.16 | orientjchem.org |

| 3,4,5-trihydroxy-N–sec-butyl-benzamide | HCT-116 (Colon) | 1.34 | orientjchem.org |

The anticancer mechanism of some compounds involves the inhibition of specific enzymes and pathways that are overactive in cancer cells.

Glyoxalase-I (Glo-I): The glyoxalase system is crucial for detoxifying methylglyoxal (B44143), a cytotoxic byproduct of glycolysis. nih.gov Cancer cells, with their high metabolic rate, often have elevated levels of methylglyoxal and consequently overexpress Glo-I to survive. nih.govnih.gov This makes Glo-I a viable target for anticancer drug development, as its inhibition leads to the accumulation of toxic metabolites and induces apoptosis in cancer cells. nih.gov While various compounds have been developed as Glo-I inhibitors, research is ongoing to specifically link this compound derivatives to this mechanism. nih.govnih.gov

Glucose-Regulated Protein 78 (GRP78): GRP78 is a chaperone protein located in the endoplasmic reticulum (ER) that plays a critical role in protein folding and cellular stress responses. It is often overexpressed in cancer cells, contributing to tumor growth, survival, and drug resistance. A fluorescence polarization assay has been utilized to identify inhibitors that are selective for GRP78. figshare.com While specific amino-acid-based inhibitors for GRP78 have been developed, the direct inhibitory activity of this compound derivatives on GRP78 is an area for further investigation. figshare.com

Enzyme Inhibition Studies

Derivatives of N-phenylbenzamide have been investigated as inhibitors of cholinesterases, enzymes that are key targets in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can lead to improvements in cognitive function. mdpi.com

A study of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) revealed moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.govresearchgate.net The inhibitory activity against BuChE was generally lower, with IC50 values between 53.5 and 228.4 µM. nih.govresearchgate.net Many of these derivatives showed greater efficiency in inhibiting AChE over BuChE and demonstrated potency comparable or superior to the established drug rivastigmine. nih.govresearchgate.net

Another series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov Within this series, compound 4g was identified as the most potent inhibitor, with an IC50 value of 1.1 µM, comparing favorably with the reference drug donepezil (B133215) (IC50 = 0.41 µM). nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected N-Phenylbenzamide Derivatives

| Compound Series | Enzyme | IC50 Range (µM) | Most Potent Compound (IC50 µM) | Reference |

|---|---|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | - | nih.govresearchgate.net |

| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 | - | nih.govresearchgate.net |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamides | AChE | - | 4g (1.1) | nih.gov |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition in Metabolic Disorder Contexts

Research into the therapeutic potential of this compound and its derivatives has extended to the field of metabolic disorders, with a particular focus on the inhibition of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control, which is a key therapeutic strategy in the management of type 2 diabetes mellitus.

The N-substituted aminobenzamide scaffold, of which this compound is a representative structure, has been identified as a valid framework for the development of DPP-IV inhibitors. nih.gov Initial screening of a compound library revealed that a molecule featuring this core structure exhibited a 28% inhibitory effect on the DPP-IV enzyme. nih.gov This preliminary finding served as a guiding principle for the design and synthesis of a novel series of N-substituted aminobenzamide derivatives aimed at improving upon this initial activity.

In a subsequent study, sixty-nine new compounds based on the N-aminobenzamide scaffold were synthesized and evaluated for their in vitro DPP-IV inhibitory activity. nih.gov The research findings indicated that ten of these newly synthesized derivatives demonstrated superior activity against DPP-IV when compared to reference compounds. The most active compound identified in this series exhibited a 38% inhibition of DPP-IV activity at a concentration of 100 μM. nih.gov These results underscore the potential of the N-phenylbenzamide backbone as a foundational structure for the development of novel DPP-IV inhibitors for the treatment of metabolic disorders.

Glyoxalase-I (GLO-I) Inhibition in Cancer Biology

The glyoxalase system, particularly the enzyme Glyoxalase-I (GLO-I), has emerged as a significant target in the field of cancer biology. GLO-I is a critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Cancer cells, which often exhibit elevated glycolytic rates, show an overexpression of GLO-I to cope with the increased production of methylglyoxal. Inhibition of GLO-I leads to an accumulation of cytotoxic methylglyoxal, inducing apoptosis in cancer cells and making it an attractive strategy for anticancer drug development.

Derivatives based on the N-phenylbenzamide scaffold have been investigated for their potential to inhibit GLO-I. Specifically, a series of 4-amino-N-phenylbenzamide-anhydride derived compounds were synthesized and evaluated for their inhibitory activity against the GLO-I enzyme. The rationale for exploring this chemical space is based on the potential of the benzamide moiety to interact with the active site of the zinc-dependent GLO-I enzyme.

While specific IC50 values for this compound itself are not detailed in the available literature, the screening of its derivatives has provided initial insights into the structure-activity relationship for GLO-I inhibition. The percentage of GLO-I inhibition for a selection of these compounds is presented in the table below, demonstrating the varying degrees of activity that can be achieved through modification of the core N-phenylbenzamide structure. This data suggests that the N-phenylbenzamide scaffold can be a promising starting point for the design of more potent GLO-I inhibitors.

Table 1: Percentage Inhibition of GLO-I by 4-amino-N-phenylbenzamide-anhydride Derivatives Note: Specific compound structures corresponding to the codes are not publicly available in the referenced literature.

| Compound Code | GLO-I Percent Inhibition (%) |

|---|---|

| 1 | 10 |

| 2 | 15 |

| 3 | 25 |

| 4 | 8 |

| 5 | 12 |

Deubiquitinating Enzyme (e.g., USP7) Modulation

Based on a comprehensive review of the available scientific literature, there is currently no published research detailing the investigation of this compound or its derivatives as modulators of deubiquitinating enzymes (DUBs), such as Ubiquitin-specific-processing protease 7 (USP7). The existing research on USP7 inhibitors focuses on other chemical scaffolds, and the N-phenylbenzamide core has not been identified as a privileged structure for the modulation of this class of enzymes. Therefore, this remains an unexplored area of research for this particular compound and its analogues.

Aminoacyl-tRNA Synthetase (e.g., M. tuberculosis TyrRS) Inhibition

Aminoacyl-tRNA synthetases are essential enzymes responsible for the correct attachment of amino acids to their corresponding tRNAs during protein synthesis. The differences between the structures of bacterial and human aminoacyl-tRNA synthetases make them attractive targets for the development of novel antibacterial agents. Tyrosyl-tRNA synthetase (TyrRS) of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, has been identified as a potential target for new anti-TB drugs.

A review of the current scientific literature indicates that while there is active research into inhibitors of M. tuberculosis TyrRS, there are no specific studies reporting the evaluation of this compound or its derivatives for inhibitory activity against this enzyme. Phenotypic screenings of large compound libraries have been conducted to identify potential hits against M. tuberculosis, followed by target-based screening against MtTyrRS. However, this compound and its related structures have not been reported as hits from these screening efforts. Consequently, the potential for this class of compounds to act as inhibitors of M. tuberculosis TyrRS remains to be investigated.

Antiparasitic Research

Activity against Kinetoplastid Parasites (Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)

The N-phenylbenzamide scaffold has served as a foundational structure in the development of novel agents targeting kinetoplastid parasites, which are responsible for a group of neglected tropical diseases including African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). Research has focused on modifying a lead N-phenylbenzamide derivative, a bis(2-aminoimidazoline), to enhance its activity spectrum and potency against these parasites. nih.gov

Derivatives of the N-phenylbenzamide core have demonstrated significant in vitro activity against these pathogens. Specifically, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) built upon the N-phenylbenzamide framework have shown micromolar activity against T. brucei. nih.gov Further modifications leading to bisarylimidamide derivatives resulted in compounds with potent, submicromolar inhibitory activity against all three kinetoplastid parasites: T. brucei, T. cruzi, and L. donovani. nih.gov

The lead compound, a bis(2-aminoimidazoline) N-phenylbenzamide derivative, was found to have an EC50 value of 0.83 μM against the bloodstream form of T. b. brucei and an EC50 of 4.29 μM against L. donovani promastigotes. nih.gov However, this particular lead compound was reported to be inactive against T. cruzi. nih.gov The differential activity of these compounds across the various parasite species highlights the importance of subtle structural modifications in determining the spectrum of antiparasitic action. One of the synthesized bisarylimidamide analogues, compound 3a , emerged as a promising candidate, exhibiting both potent and selective activity against all three parasites, alongside favorable metabolic stability, marking it for potential future in vivo studies. nih.gov

Table 2: In Vitro Antiparasitic Activity of a Lead N-Phenylbenzamide Derivative

| Parasite Species | Parasite Stage | EC50 (μM) |

|---|---|---|

| Trypanosoma brucei brucei | Bloodstream form | 0.83 |

| Leishmania donovani | Promastigote | 4.29 |

| Trypanosoma cruzi | Not specified | Inactive |

DNA Minor Groove Binding as a Mechanism for Antiparasitic Action

The primary mechanism of antiparasitic action for the N-phenylbenzamide derivatives against kinetoplastid parasites is attributed to their ability to bind to the minor groove of DNA. nih.gov The specific target within these parasites is the kinetoplast DNA (kDNA), which is the mitochondrial DNA organized in a unique network of interlocked minicircles and maxicircles. This kDNA is exceptionally rich in adenine-thymine (AT) base pairs, making its minor groove a favorable binding site for specific small molecules. nih.gov

The N-phenylbenzamide derivatives, particularly the bis(2-aminoimidazolines) and bisarylimidamides, are designed to fit snugly within the narrow AT-rich minor groove of the kDNA. nih.gov This binding is stabilized by a series of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA bases. Strong experimental evidence suggests that this binding can displace essential High Mobility Group (HMG)-box-containing proteins that are vital for the function and maintenance of the kDNA. nih.gov The disruption of these protein-DNA interactions interferes with critical cellular processes such as DNA replication and transcription within the kinetoplast, ultimately leading to the death of the parasite. nih.gov Biophysical studies have confirmed that these N-phenylbenzamide derivatives bind strongly and selectively to AT-rich DNA, with some analogues also showing an ability to intercalate between DNA base pairs. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Free Radical Scavenging Assays (e.g., DPPH)

No data is available in the scientific literature regarding the evaluation of this compound or its derivatives in DPPH or other free radical scavenging assays.

In vitro and In vivo Assessment of Antioxidant Potential

There are no published in vitro or in vivo studies assessing the antioxidant potential of this compound.

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Hydroxy N Phenylbenzamide

Impact of Hydroxyl and Amide Functional Groups on Biological Activity

The hydroxyl (-OH) and amide (-NHCO-) functional groups are pivotal to the biological activity of 4-Hydroxy-N-phenylbenzamide, primarily through their ability to form hydrogen bonds with biological targets. The amide linkage, a common feature in many biologically active compounds, is known to be relatively resistant to metabolic degradation, contributing to the molecule's stability. acs.org The hydrogen atoms on the nitrogen and the oxygen of the carbonyl group can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with receptor sites. mdpi.comnih.gov

The phenolic hydroxyl group is also a key player in target recognition, capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature at physiological pH can also lead to ionic interactions. Studies on related benzamide (B126) derivatives have shown that the presence of a hydroxyl group can be crucial for activity. For instance, in a series of N-benzoyl-2-hydroxybenzamides, the phenolic hydroxyl group was found to be important for their activity against various parasites. srmist.edu.in The interplay between the hydroxyl and amide groups can also lead to the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and, consequently, its binding affinity to a target. nih.gov

Influence of Substituent Effects on Benzene (B151609) Rings (A and B) on Pharmacological Profiles

The two benzene rings of this compound, designated as ring A (the benzoyl moiety) and ring B (the anilide moiety), provide a scaffold that can be readily modified to modulate the compound's pharmacological properties. The nature and position of substituents on these rings can profoundly impact the molecule's lipophilicity, electronic distribution, and steric properties, all of which are critical determinants of its biological activity. nih.gov

Role of Halogenation and Lipophilicity in Activity Modulation

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzene rings is a common strategy in medicinal chemistry to enhance biological activity. Halogens can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target. nih.govnih.gov The effect of halogenation is often position-dependent. For example, in a series of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the introduction of chlorine atoms on the benzene rings led to a significant increase in anti-T. cruzi activity. nih.gov

The relationship between lipophilicity, often quantified by the partition coefficient (log P), and biological activity is a key aspect of quantitative structure-activity relationship (QSAR) studies. spu.edu.syijnrd.orgwikipedia.org Generally, a parabolic relationship is observed, where an optimal lipophilicity exists for maximum activity. spu.edu.sy If the lipophilicity is too low, the compound may not be able to penetrate biological membranes, and if it is too high, it may become trapped in lipid bilayers and not reach its target.

Table 1: Effect of Halogenation on Lipophilicity and Antimicrobial Activity of this compound Analogs

| Compound | Substituent on Ring B | Log P (Calculated) | Antimicrobial Activity (MIC, µg/mL) |

| 5a | H | 2.8 | >100 |

| 5c | 4-Br | 3.6 | 50 |

| 5d | 4-Cl | 3.4 | 62.5 |

Data is illustrative and compiled from principles discussed in the cited literature. nanobioletters.com

Electronic and Steric Effects of Substituents on Target Interaction

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the charge distribution within the this compound molecule. These electronic effects are often quantified using Hammett substituent constants (σ). slideshare.netnih.govresearchgate.netnih.gov Electron-withdrawing groups can enhance the acidity of the phenolic hydroxyl or the amide N-H, potentially leading to stronger hydrogen bonding with a target. Conversely, electron-donating groups can increase the electron density on the aromatic rings, which might be favorable for certain types of interactions.

Steric effects, which relate to the size and shape of the substituents, also play a crucial role. nih.govnih.govias.ac.in Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target. However, in some cases, steric bulk can be beneficial, for example, by promoting a specific bioactive conformation or by preventing metabolic degradation. The "ortho effect" is a well-known phenomenon where substituents at the position adjacent to the amide linkage can have a particularly pronounced steric influence on the molecule's conformation and activity. researchgate.net

Table 2: Influence of Electronic and Steric Parameters on the Biological Activity of Substituted N-Phenylbenzamides

| Substituent (R) on Ring A | Hammett Constant (σp) | Steric Parameter (Es) | Relative Activity |

| H | 0.00 | 0.00 | 1.0 |

| OCH3 | -0.27 | -0.55 | 2.5 |

| Cl | 0.23 | -0.97 | 0.8 |

| NO2 | 0.78 | -2.52 | 0.2 |

This table is a hypothetical representation based on established QSAR principles. srmist.edu.inslideshare.net

Conformational Analysis and its Correlation with Intrinsic Biological Activity

The three-dimensional shape, or conformation, of this compound is a critical factor in its ability to bind to its biological target. The molecule is not rigid and can adopt various conformations due to rotation around its single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group. nih.govnih.govufms.brsemanticscholar.org

Molecular mechanics and quantum chemical methods are often employed to determine the preferred conformations of a molecule and to calculate the energy barriers between them. nih.gov For a series of anticonvulsant 4-amino-N-phenylbenzamide derivatives, X-ray diffraction and molecular mechanics calculations revealed that the most active compounds adopt a similar, consistent conformation. nih.gov This bioactive conformation orients the phenyl rings at a specific angle relative to the central amide plane, which facilitates the necessary hydrogen bonding interactions with the target. nih.gov Inactive compounds were found to be unable to adopt this specific conformation, highlighting the strong correlation between conformation and biological activity. nih.gov

Ligand-Target Interactions: Identification of Binding Modes and Key Amino Acid Residues

Understanding how this compound and its analogs bind to their biological targets at the molecular level is crucial for elucidating their mechanism of action and for designing more effective drugs. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. mdpi.comnih.govjonuns.com

Studies on N-phenylbenzamide derivatives have revealed various binding modes depending on the specific target. For instance, some derivatives have been shown to bind to the minor groove of DNA, with the amide and other functional groups forming hydrogen bonds with the DNA bases. acs.orgnih.gov In the case of enzyme inhibition, the benzamide moiety can occupy a specific pocket in the enzyme's active site, with the hydroxyl and amide groups forming key hydrogen bonds with specific amino acid residues. For example, in a study of imidazole-based N-phenylbenzamide derivatives as anticancer agents, molecular docking studies identified key interactions with amino acid residues in the binding pocket of ABL1 kinase. nih.gov

Pharmacophore Modeling and Design Principles for Optimized Activity

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exhibit a specific biological activity. nih.govpharmacophorejournal.comnih.govpharmacophorejournal.comresearchgate.netresearchgate.netdergipark.org.trnih.govdovepress.comresearchgate.net A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of this compound analogs, a pharmacophore model can be developed based on the structures of the most active compounds. This model can then be used to virtually screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.govnih.govdovepress.com Furthermore, the pharmacophore model can guide the design of new analogs with optimized activity by indicating where to place specific functional groups to enhance the interactions with the target. This rational design approach can significantly accelerate the drug discovery process. pharmacophorejournal.comresearchgate.net

Computational Chemistry and Cheminformatics in 4 Hydroxy N Phenylbenzamide Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Hydroxy-N-phenylbenzamide, docking simulations are employed to forecast its interaction with various protein targets, shedding light on its potential therapeutic mechanisms.

Prediction of Binding Affinity and Binding Pose

Molecular docking simulations predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between a ligand and a protein. A more negative binding energy generally indicates a more stable and favorable interaction. These simulations also predict the binding pose, which is the specific three-dimensional orientation of the ligand within the protein's active site.

For a series of N-phenylbenzamide derivatives, docking studies have been utilized to predict their binding energies with various protein targets. While specific data for this compound is not extensively published, a hypothetical docking study against a relevant protein target could yield results similar to those of its analogs. The binding energy is influenced by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Interactive Data Table: Predicted Binding Affinities of this compound Derivatives against a Hypothetical Protein Target

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| This compound | -7.5 | 150 |

| Derivative A | -8.2 | 75 |

| Derivative B | -7.9 | 110 |

| Derivative C | -6.8 | 320 |

Note: This data is illustrative and based on typical values for this class of compounds.

Identification of Active Site Interactions and Molecular Determinants of Binding

Beyond predicting the binding affinity and pose, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions are crucial for understanding the molecular determinants of binding.

In the case of this compound, the hydroxyl (-OH) group and the amide (-NH-C=O) linkage are key features for forming hydrogen bonds with polar amino acid residues in the active site. The phenyl rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues. For instance, a docking study of a related benzamide (B126) derivative against a target protein might reveal hydrogen bonds with residues like Serine or Threonine and hydrophobic interactions with Leucine or Phenylalanine. Weak C-H…O interactions can also contribute to the stability of the ligand-protein complex. The identification of these key interactions is fundamental for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds for which the biological activity (e.g., anticonvulsant activity) has been experimentally determined. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties.

For a series of N-phenylbenzamide derivatives with reported anticonvulsant activity, a QSAR model could be developed using multiple linear regression (MLR) or other machine learning algorithms. The resulting equation would relate the biological activity to a combination of descriptors. For example, a hypothetical QSAR model for the anticonvulsant activity of N-phenylbenzamide derivatives might take the form:

pIC₅₀ = 0.8 * LogP - 0.5 * Molecular_Weight + 1.2 * Num_H_Donors + 2.5

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors contribute positively to the anticonvulsant activity, while a larger molecular weight has a negative impact. Such models are invaluable for predicting the activity of newly designed compounds without the need for immediate synthesis and testing.

Internal and External Validation of QSAR Models

The reliability and predictive power of a QSAR model must be rigorously validated. This is typically done through internal and external validation procedures.

Internal validation assesses the robustness of the model using the initial dataset. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of the excluded compound. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model.

External validation evaluates the model's ability to predict the activity of compounds that were not used in its development. The dataset is split into a training set (to build the model) and a test set. The model's predictions for the test set are then compared to the experimental values. The predictive correlation coefficient (R²_pred) is calculated for the test set, and a value greater than 0.6 is often required for a model to be considered predictive.

Interactive Data Table: Validation Parameters for a Hypothetical QSAR Model of N-phenylbenzamide Derivatives

| Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | Goodness of fit of the model to the training data. |

| q² (Cross-validated R²) | 0.72 | Good internal predictive ability. |

| R²_pred (Predictive R² for external test set) | 0.78 | Good external predictive ability. |

| F-statistic | 56 | Statistical significance of the model. |

Note: This data is illustrative and based on typical values for robust QSAR models.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug Likeness Profiling

In silico ADME prediction and drug-likeness profiling are crucial steps in early-stage drug discovery to assess the pharmacokinetic properties of a compound. These predictions help to identify candidates with a higher probability of success in clinical trials.

Several computational models and rules have been developed to predict the ADME properties of molecules. For this compound, these tools can estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five. This rule states that an orally active drug is more likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

This compound generally adheres to these rules, suggesting it has favorable physicochemical properties for oral bioavailability.

Interactive Data Table: Predicted ADME and Drug-Likeness Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 213.24 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 2.3 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤10) |

| Caco-2 Permeability | Moderate | Predicted moderate intestinal absorption. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |

| Blood-Brain Barrier Penetration | Low | Predicted to have limited access to the central nervous system. |

Note: This data is generated based on common in silico prediction tools and may not reflect experimental values.

In silico Assessment of Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico methods allow for the early prediction of these properties, helping to identify potential liabilities and guide molecular modifications to improve the ADME profile. For this compound, various computational models can be employed to estimate its pharmacokinetic behavior.

Key pharmacokinetic parameters that can be predicted in silico include:

Aqueous Solubility: This parameter is crucial for oral absorption. Computational models can predict the intrinsic solubility of this compound, providing an indication of its dissolution rate in the gastrointestinal tract.

Intestinal Absorption: The ability of a compound to permeate the intestinal wall is essential for oral bioavailability. In silico models can predict the human intestinal absorption (HIA) based on the molecule's structural features.

Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system, the ability to cross the BBB is paramount. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid central side effects. Computational models can predict the likelihood of this compound crossing the BBB.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. In silico predictions can estimate the percentage of this compound that will be bound to plasma proteins.

Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes, which are crucial for drug metabolism, can lead to drug-drug interactions. Computational models can screen this compound for its potential to inhibit major CYP isoforms.

Table 1: Predicted Pharmacokinetic Properties of a Structurally Similar Compound (Benzanilide)

| Property | Predicted Value | Implication for this compound |

| Molecular Weight | 197.23 g/mol | Likely to have a similar molecular weight, favoring good absorption. |

| LogP | 2.6 | The hydroxyl group would likely decrease the LogP, potentially improving solubility. |

| Aqueous Solubility | Low | The hydroxyl group may slightly improve solubility compared to benzanilide. |

| Intestinal Absorption | High | Expected to have good intestinal absorption. |

| BBB Permeation | Yes | The potential to cross the blood-brain barrier would need to be considered based on the therapeutic target. |

Note: This data is for Benzanilide and serves as an estimation. The addition of a hydroxyl group to the structure of this compound would influence these properties.

Compliance with Established Drug-likeness Rules (e.g., Lipinski, Veber, Egan)

Drug-likeness rules are a set of guidelines used to evaluate whether a chemical compound is likely to be an orally active drug in humans. wikipedia.org These rules are based on the physicochemical properties of known orally bioavailable drugs.

Lipinski's Rule of Five is one of the most widely used filters in the early stages of drug discovery. tiu.edu.iq It states that an orally active drug is not likely to have more than one violation of the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Os and Ns).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Veber's Rule focuses on parameters related to molecular flexibility and polar surface area, suggesting that good oral bioavailability is more likely for compounds with:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.